6-(2-Chlorophenyl)morpholin-3-one
Description
6-(2-Chlorophenyl)morpholin-3-one is a substituted morpholinone derivative characterized by a morpholin-3-one core with a 2-chlorophenyl group at the 6-position. Morpholinones are heterocyclic compounds of significant interest in medicinal chemistry due to their versatility as scaffolds for drug discovery.
Properties
IUPAC Name |
6-(2-chlorophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-4-2-1-3-7(8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCFXDSPYJCWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of 2-chlorophenyl isocyanate with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 6-(2-Chlorophenyl)morpholin-3-one typically involves the reaction of morpholine derivatives with chlorinated phenyl compounds. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial activity. Studies have demonstrated that compounds derived from morpholine structures exhibit significant antibacterial and antifungal properties. For instance, a study reported that derivatives of morpholin-3-one showed moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi . The zone of inhibition measured for some derivatives reached up to 24 mm against pathogens like Aspergillus niger and Escherichia coli.
Anticancer Properties
Research has also indicated that morpholine derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For example, certain derivatives have shown effectiveness in inhibiting tumor growth in vitro and in vivo models, making them potential candidates for cancer therapy .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. Compounds with similar morpholine structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential application in treating inflammatory diseases such as arthritis .
Pharmacological Insights
The pharmacological profile of this compound includes its role as a peripheral cannabinoid receptor antagonist. Research indicates that modifications to the morpholine structure can enhance selectivity for cannabinoid receptors, which may be useful in treating metabolic disorders and obesity .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various morpholine derivatives, including this compound, and evaluated their antimicrobial activities using agar diffusion methods. The results highlighted that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, establishing a correlation between structural modifications and bioactivity .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of morpholine derivatives in human cancer cell lines. The study reported that specific modifications to the morpholine ring led to enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing novel anticancer agents based on this scaffold .
References Overview Table
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substituent Variations
The position of the chlorine atom on the phenyl ring significantly alters molecular properties. Key comparisons include:
Structural Implications :
Substituent Variants: Functional Group Modifications
Replacing the chlorine atom with other groups alters electronic and steric profiles:
Functional Group Implications :
- Methoxy vs. Chloro : Methoxy groups enhance solubility but may reduce lipophilicity, impacting membrane permeability.
- Phenoxy Additions: Compounds like 6-((2-chlorophenoxy)(phenyl)methyl)morpholin-3-one (MW 317.77) exhibit increased molecular complexity, which could be advantageous for allosteric modulation .
Morpholinone Derivatives with Extended Scaffolds
Larger derivatives demonstrate the scaffold’s adaptability:
Scaffold Extension Implications :
- Increased Bulk: Larger substituents (e.g., phenoxy) may limit blood-brain barrier penetration but improve selectivity for peripheral targets .
Biological Activity
6-(2-Chlorophenyl)morpholin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and potential therapeutic effects, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a chlorophenyl group. Its molecular formula is CHClNO, and it has been synthesized through various chemical pathways, demonstrating stability and reactivity under different conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 3.91 µg/mL | 7.81 µg/mL |
| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |
| Bacillus subtilis | 62.5 µg/mL | >100 µg/mL |
The compound's activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), shows promise as an alternative to traditional antibiotics, with an MIC value significantly lower than that of commonly used antibiotics like nitrofurantoin .
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated anticancer properties. It selectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapy.
Table 2: Anticancer Activity of this compound
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| LN-229 | 0.77 | High |
| MDA-MB-231 | 4.77 | Moderate |
| MCF-7 | Non-toxic | N/A |
The IC value for LN-229 indicates potent activity, suggesting that the compound could be developed as a targeted therapy for specific cancer types .
Case Studies
A recent case study evaluated the in vivo effects of this compound on zebrafish embryos, assessing its toxicity and developmental impact. The study found that at concentrations below 50 µM, there were no significant adverse effects on heart rate or overall development, suggesting a favorable safety profile for further exploration in therapeutic applications .
Q & A
Q. Basic
- Exposure control : Use fume hoods and PPE (gloves, lab coats) to limit inhalation/contact, adhering to OSHA guidelines .
- Waste disposal : Absorb spills with diatomite and dispose as hazardous waste (PAC-3 limit: 140 mg/m³ for chlorophenols) .
Q. Advanced
- In vitro assays : Assess cytotoxicity via MTT or LDH assays, referencing ATSDR’s chlorophenol toxicity profiles (IC50 values for hepatic cells: 50–100 µM) .
- Metabolite screening : LC-MS identifies toxic metabolites (e.g., quinone intermediates) formed during metabolic studies .
How are computational methods used to predict electronic properties of this compound?
Q. Advanced
- DFT calculations : Colle-Salvetti correlation-energy formulas model HOMO-LUMO gaps and electrostatic potential surfaces, aiding in reactivity predictions .
- MD simulations : Assess solvation effects and stability in biological matrices (e.g., water-lipid bilayer interactions) .
What analytical techniques validate purity and stability of this compound?
Q. Basic
Q. Advanced
- Forced degradation studies : Expose to heat, light, and pH extremes; monitor degradation products via HRMS .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
How to address contradictions between computational and experimental structural data?
Q. Advanced
- Error analysis : Compare DFT-optimized geometries with X-ray data. Discrepancies >0.05 Å in bond lengths suggest basis set limitations (e.g., 6-31G* vs. def2-TZVP) .
- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement parameters .
What environmental impact assessments apply to chlorophenyl morpholinones?
Q. Advanced
- Biodegradation studies : Use OECD 301F tests to measure half-life in soil/water; chlorophenyl groups often persist >60 days .
- Ecotoxicity : Algal growth inhibition assays (e.g., Pseudokirchneriella subcapitata) determine EC50 values for regulatory compliance .
How to optimize reaction conditions for scale-up synthesis?
Q. Advanced
- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), catalyst loading (Pd/C vs. Pd(OAc)₂), and temperature to maximize yield .
- Continuous flow systems : Reduce reaction time and improve safety for exothermic steps (e.g., Grignard additions) .
What are the challenges in characterizing morpholinone tautomers?
Q. Advanced
- Variable-temperature NMR : Identifies keto-enol tautomerism via shifting proton signals (e.g., δ 10–12 ppm for enolic OH) .
- IR spectroscopy : Stretching frequencies (e.g., 1680 cm⁻¹ for carbonyl) distinguish tautomeric forms .
How to design bioactivity studies for this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
